molecular formula C22H22O8 B1208431 (+)-Epiexcelsin CAS No. 51020-09-8

(+)-Epiexcelsin

Cat. No. B1208431
CAS RN: 51020-09-8
M. Wt: 414.4 g/mol
InChI Key: KDZZYNRHNQOKQW-WZBLMQSHSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important insights into its potential uses and interactions . Unfortunately, specific information on the physical and chemical properties of (+)-Epiexcelsin was not found in the available resources.

Scientific Research Applications

Enzyme Inhibition Studies

(+)-Epiexcelsin has been studied for its role in inhibiting enzymes, particularly α-chymotrypsin. Research has shown that epiexcelsin acts as a noncompetitive inhibitor of this enzyme. This finding has implications for understanding the interactions of natural compounds with enzymes and their potential therapeutic applications. The inhibition kinetics were explored using Lineweaver–Burk and Dixon plots, revealing Ki values for epiexcelsin and its derivatives (Abbasi et al., 2009).

Anti-HIV Activity

In the context of antiviral research, (+)-epiexcelsin has been evaluated for its activity against HIV. A study isolated (+)-epiexcelsin from Litsea verticillata and tested its efficacy in inhibiting HIV. The results indicated moderate anti-HIV activity, suggesting its potential as a natural therapeutic agent for HIV infection (Hoang et al., 2002).

Computational Studies for Ebola Virus Inhibition

Computational studies have explored the potential of (+)-epiexcelsin as an inhibitor of the Ebola virus (EBOV) matrix protein VP40. This research aimed to identify compounds from medicinal plants that could combat Ebola virus disease with fewer side effects. Epiexcelsin showed promise as a candidate for further development as an EBOV inhibitor (Abd Halim et al., 2022).

properties

IUPAC Name

6-[(3S,3aR,6R,6aR)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-23-15-3-11(5-17-21(15)29-9-27-17)19-13-7-26-20(14(13)8-25-19)12-4-16(24-2)22-18(6-12)28-10-30-22/h3-6,13-14,19-20H,7-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZZYNRHNQOKQW-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C(=C5)OC)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC6=C(C(=C5)OC)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199021
Record name (+)-Epiexcelsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Epiexcelsin

CAS RN

51020-09-8
Record name (+)-Epiexcelsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Epiexcelsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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